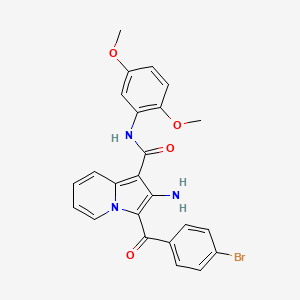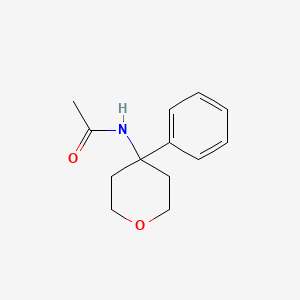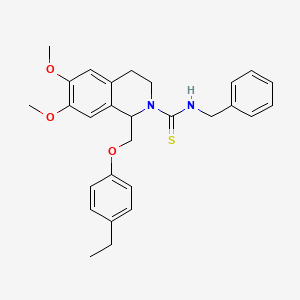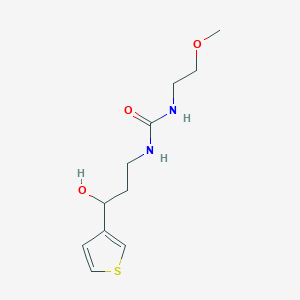
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide, also known as BRD-9424, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of a specific protein called BRD4. This protein is involved in the regulation of gene expression, and inhibition of BRD4 has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells and the production of inflammatory cytokines, it has also been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
実験室実験の利点と制限
One advantage of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide for lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, the low yield of the synthesis method and the relatively high cost of the compound may limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide. One area of interest is in the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. Another area of interest is in the development of derivatives of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide and its potential as a therapeutic agent in various diseases.
合成法
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-bromobenzoyl chloride to form the intermediate product, which is further reacted with the appropriate amine to form the final product. The yield of 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is typically around 30%.
科学的研究の応用
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to have potential as a therapeutic agent in several areas of scientific research. One area of interest is in the treatment of cancer. Studies have shown that 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide can inhibit the growth of cancer cells, particularly in breast and prostate cancer. Another area of interest is in the treatment of inflammation. 2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-16-10-11-19(32-2)17(13-16)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFLBULAPNRXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(4-bromobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B2914557.png)


![(5S,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2914562.png)

![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![N-(2,4-dimethoxyphenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2914567.png)
![Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2914568.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![1-Methoxy-3-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2914572.png)

